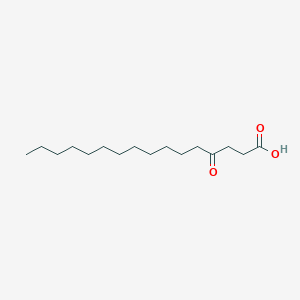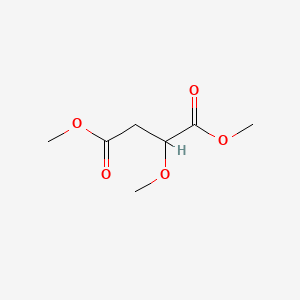
1,4-Bis(diphenylphosphinyl)butane
Vue d'ensemble
Description
1,4-Bis(diphenylphosphinyl)butane is an organophosphorus compound with the molecular formula C28H28P2. It is a white solid that is soluble in organic solvents and is commonly used in coordination chemistry. This compound serves as a ligand in various catalytic reactions, particularly those involving transition metals such as palladium and nickel .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(diphenylphosphinyl)butane can be synthesized through the reaction of 1,4-dibromobutane with diphenylphosphine in the presence of a base such as sodium hydride. The reaction typically takes place in an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(diphenylphosphinyl)butane undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in substitution reactions where the phosphine groups are replaced by other ligands
Common Reagents and Conditions
Coordination Reactions: Typically involve transition metal salts such as palladium chloride or nickel chloride in organic solvents.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or oxygen.
Substitution: Requires nucleophiles or electrophiles depending on the nature of the substitution
Major Products Formed
Coordination Complexes: Metal-phosphine complexes.
Oxidation Products: Phosphine oxides.
Substitution Products: Various substituted phosphines
Applications De Recherche Scientifique
1,4-Bis(diphenylphosphinyl)butane is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Biology: Employed in the study of metal-ligand interactions and their biological implications.
Medicine: Investigated for its potential in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals through catalytic processes.
Mécanisme D'action
The mechanism of action of 1,4-Bis(diphenylphosphinyl)butane primarily involves its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The phosphine groups donate electron density to the metal, enhancing its reactivity and selectivity in catalytic cycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(dimethylphosphino)ethane
- Bis(diphenylphosphino)methane
- 1,3-Bis(diphenylphosphino)propane
Uniqueness
1,4-Bis(diphenylphosphinyl)butane is unique due to its longer carbon chain, which provides greater flexibility and a larger bite angle in coordination complexes. This makes it particularly effective in stabilizing metal centers and enhancing catalytic activity compared to shorter-chain analogs .
Propriétés
IUPAC Name |
[4-diphenylphosphorylbutyl(phenyl)phosphoryl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O2P2/c29-31(25-15-5-1-6-16-25,26-17-7-2-8-18-26)23-13-14-24-32(30,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBPLEQUXWWASM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















